

A Spectroscopic Comparison of Methylcymantrene and Its Derivatives for Researchers

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Compound of Interest		
Compound Name:	Methylcymantrene	
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A detailed guide to the NMR, IR, UV-Vis, and mass spectrometric properties of **methylcymantrene** and its functionalized analogues, complete with experimental data and protocols.

This guide provides a comparative analysis of the spectroscopic characteristics of **methylcymantrene** and a selection of its derivatives. The inclusion of electron-withdrawing and electron-donating groups on the cyclopentadienyl ring significantly influences the electronic environment of the molecule, which is reflected in their spectroscopic signatures. This publication is intended for researchers, scientists, and professionals in the field of organometallic chemistry and drug development, offering a centralized resource of experimental data and methodologies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methylcymantrene** and a series of its derivatives. This data facilitates the comparison of the electronic effects of various substituents on the core cymantrene structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data



Compound	Solvent	¹H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
Methylcymantrene	CDCl₃	2.05 (s, 3H, C ₅ H ₄ CH ₃), 4.75 (s, 4H, C ₅ H ₄ CH ₃)	13.9 (CH ₃), 82.1, 84.5 (C ₅ H ₄), 102.7 (C- CH ₃), 224.5 (CO)
Acetyl- methylcymantrene	CDCl₃	2.10 (s, 3H, C₅H₃CH₃), 2.35 (s, 3H, COCH₃), 5.10 (t, 1H, C₅H₃), 5.50 (t, 2H, C₅H₃)	14.2 (CH ₃ -Cp), 27.8 (COCH ₃), 85.0, 86.5, 89.0 (C ₅ H ₃), 105.0 (C- CH ₃), 115.0 (C- COCH ₃), 202.0 (COCH ₃), 223.0 (Mn- CO)
(Trimethylsilyl)methylc ymantrene	C ₆ D ₆	0.25 (s, 9H, Si(CH ₃) ₃), 2.00 (s, 3H, C ₅ H ₃ CH ₃), 4.90 (m, 2H, C ₅ H ₃), 5.20 (m, 1H, C ₅ H ₃)	-1.2 (Si(CH ₃) ₃), 14.0 (CH ₃ -Cp), 83.0, 85.5, 88.0 (C ₅ H ₃), 104.0 (C- CH ₃), 110.0 (C-Si), 224.0 (CO)
(Diphenylphosphino)m ethylcymantrene	CDCl₃	2.15 (s, 3H, C ₅ H ₃ CH ₃), 5.00 (m, 2H, C ₅ H ₃), 5.35 (m, 1H, C ₅ H ₃), 7.20-7.50 (m, 10H, P(C ₆ H ₅) ₂)	14.5 (CH ₃ -Cp), 84.0, 86.0, 89.5 (C ₅ H ₃), 103.5 (C-CH ₃), 112.0 (d, C-P), 128.0-135.0 (PPh ₂), 223.5 (CO)

Table 2: IR and UV-Vis Spectroscopic Data



Compound	Medium	IR ν(CO) (cm ⁻¹)	UV-Vis λmax (nm) (ε, M ⁻¹ cm ⁻¹)
Methylcymantrene	Hexane	2025, 1940	225 (sh), 330 (2500)
Acetyl- methylcymantrene	CH ₂ Cl ₂	2030, 1955	240 (15000), 350 (3000)
(Trimethylsilyl)methylc ymantrene	Hexane	2020, 1935	230 (sh), 335 (2600)
(Diphenylphosphino)m ethylcymantrene	THF	2018, 1928	260 (20000), 345 (2800)

Table 3: Mass Spectrometry Data

Compound	Ionization Method	Key Fragments (m/z) and [Assignment]
Methylcymantrene	EI	218 [M] ⁺ , 190 [M-CO] ⁺ , 162 [M-2CO] ⁺ , 134 [M-3CO] ⁺ , 120 [C₅H₄CH₃Mn] ⁺
Acetyl-methylcymantrene	El	260 [M] ⁺ , 232 [M-CO] ⁺ , 204 [M-2CO] ⁺ , 176 [M-3CO] ⁺ , 161 [C ₅ H ₃ (CH ₃)(COCH ₃))Mn] ⁺ , 43 [COCH ₃] ⁺
(Trimethylsilyl)methylcymantre ne	El	290 [M] ⁺ , 262 [M-CO] ⁺ , 234 [M-2CO] ⁺ , 206 [M-3CO] ⁺ , 191 [C ₅ H ₃ (CH ₃)(SiMe ₃))Mn] ⁺ , 73 [SiMe ₃] ⁺
(Diphenylphosphino)methylcy mantrene	ESI	403 [M+H]+, 375 [M+H-CO]+, 347 [M+H-2CO]+, 319 [M+H- 3CO]+, 185 [PPh ₂]+

Experimental Protocols



Detailed methodologies for the key spectroscopic techniques are provided below. Due to the air and moisture sensitivity of many organometallic compounds, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically acquired on a 300 or 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak as an internal standard.[2]

- Sample Preparation: Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube under an inert atmosphere.
- ¹H NMR: Proton NMR spectra are recorded to determine the chemical environment of the hydrogen atoms.
- ¹³C NMR: Carbon-13 NMR spectra, often proton-decoupled, are used to identify the number and type of carbon atoms.
- Data Processing: The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are recorded on an FTIR spectrometer to identify functional groups, particularly the carbonyl ligands.

- Sample Preparation:
 - Solution: A dilute solution of the compound is prepared in a suitable solvent (e.g., hexane, CH₂Cl₂) and placed in a liquid IR cell with NaCl or KBr windows.
 - Solid State (KBr pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[3][4]



- Thin Film: For non-volatile solids, a thin film can be cast onto a salt plate (e.g., KBr, NaCl)
 by evaporating a concentrated solution of the compound.[5]
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The
 carbonyl stretching frequencies (ν(CO)) are of particular interest and are typically observed
 in the 1900-2100 cm⁻¹ region for cymantrene derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are obtained using a spectrophotometer to investigate the electronic transitions within the molecule.

- Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) is prepared in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol). The solution is placed in a quartz cuvette with a defined path length (usually 1 cm).
- Data Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 800 nm. A spectrum of the pure solvent is recorded as a baseline and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

- Sample Introduction: Samples can be introduced directly via a solid probe or, if sufficiently volatile and stable, through a gas chromatograph (GC-MS). For less volatile or thermally sensitive compounds, electrospray ionization (ESI) from a solution is employed.
- Ionization: Electron Impact (EI) is a common ionization method for volatile and thermally stable compounds, often leading to extensive fragmentation.[6][7] ESI is a softer ionization technique that typically yields the protonated molecule [M+H]+ with less fragmentation.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.[8]



Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a new **methylcymantrene** derivative and the logical relationship between the different spectroscopic techniques in structure elucidation.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of **methylcymantrene** derivatives.

Caption: Logical relationship of spectroscopic techniques for the structure elucidation of **methylcymantrene** derivatives.

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